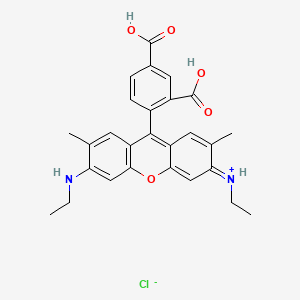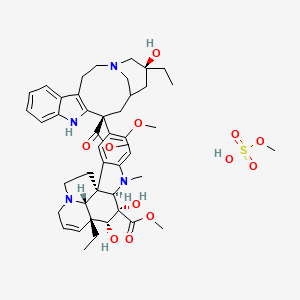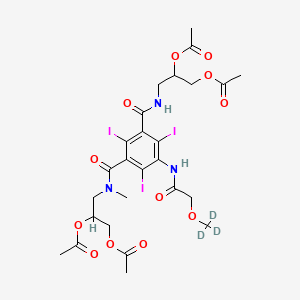
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is a chemical compound with the following alternate names: (2S)-4-Acetyloxy-2-[[2,6-dimethylphenyl)amino]carbonyl]-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester . It falls within the category of biochemicals and is primarily used for proteomics research. Notably, it is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular formula of this compound is C21H30N2O5 , and its molecular weight is approximately 390.47 g/mol . The structural arrangement consists of a piperidine ring, an acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group. Visualizing the three-dimensional structure would require specialized software or molecular modeling tools.
Wissenschaftliche Forschungsanwendungen
Antibacterial Effects
Ropivacaine, structurally related to 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine, was compared with bupivacaine for its antibacterial effects. Clinically relevant concentrations of ropivacaine were found to possess less significant antibacterial effects compared to bupivacaine (Pere, Lindgren, & Vaara, 1999).
Pharmacological Properties
Ropivacaine's properties, including its pharmacokinetics, were studied, revealing its less lipophilic nature compared to bupivacaine. This lower lipophilicity is associated with a reduced motor blockade and decreased potential for central nervous system toxicity and cardiotoxicity (Kuthiala & Chaudhary, 2011).
Cardiotoxicity
Research comparing ropivacaine with bupivacaine showed that ropivacaine isomers have lesser cardiodepressant effects, attributed to their physicochemical differences and stereoselective properties (Graf et al., 2002).
Metabolism
A study on ropivacaine metabolism revealed that it is metabolized into several compounds by hepatic P450 in the liver. The major metabolite in human hepatic microsomes is PPX, primarily produced by CYP3A4 (Oda et al., 1995).
Anti-inflammatory Effects
Ropivacaine was found to inhibit the release of certain inflammatory mediators from human granulocytes and endothelial cells, which may contribute to its anti-inflammatory effects seen in the treatment of ulcerative colitis (Martinsson, Haegerstrand, & Dalsgaard, 1997).
Enantiomeric Purity Determination
A liquid chromatographic method was developed for determining the enantiomeric purity of S-ropivacaine in pharmaceutical formulations, highlighting the importance of enantiomeric purity in clinical applications (Dossou et al., 2011).
Use in Brachial Plexus Anaesthesia
Ropivacaine has been utilized effectively in brachial plexus anaesthesia, showing similar pharmacokinetics to bupivacaine but with a faster decrease in concentration during the elimination phase, potentially offering an advantage in terms of systemic toxicity (Marhofer et al., 1998).
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-13-11-16(27-15(3)24)12-14(2)18(13)22-19(25)17-9-7-8-10-23(17)20(26)28-21(4,5)6/h11-12,17H,7-10H2,1-6H3,(H,22,25)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUDIDCCGVOCOU-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)
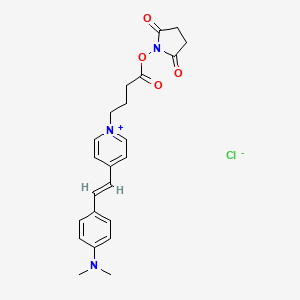
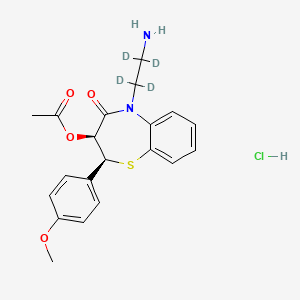
![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)
